4-Bromo-5-ethylthiophene-2-carbonyl chloride
Overview
Description
Preparation Methods
The synthesis of 4-Bromo-5-ethylthiophene-2-carbonyl chloride typically involves the bromination of 5-ethylthiophene-2-carbonyl chloride. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound .
Chemical Reactions Analysis
4-Bromo-5-ethylthiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-5-ethylthiophene-2-carbonyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of biological systems, particularly in proteomics research.
Industry: The compound is used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethylthiophene-2-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various pathways. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
4-Bromo-5-ethylthiophene-2-carbonyl chloride can be compared with other similar compounds, such as:
5-Ethylthiophene-2-carbonyl chloride: Lacks the bromine atom, leading to different reactivity and applications.
4-Bromo-2-thiophenecarbonyl chloride: Similar structure but with different substituents, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications .
Properties
IUPAC Name |
4-bromo-5-ethylthiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClOS/c1-2-5-4(8)3-6(11-5)7(9)10/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQQVJPNPOWQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257208 | |
Record name | 4-Bromo-5-ethyl-2-thiophenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401257208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160249-05-7 | |
Record name | 4-Bromo-5-ethyl-2-thiophenecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-ethyl-2-thiophenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401257208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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